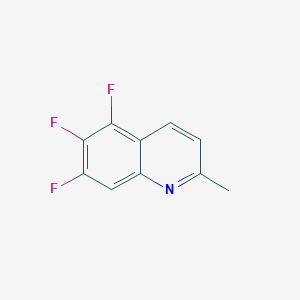

5,6,7-Trifluoro-2-methylquinoline

Description

BenchChem offers high-quality 5,6,7-Trifluoro-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7-Trifluoro-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trifluoro-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVGMPDGPBHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C(=C2C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7-Trifluoro-2-methylquinoline for Researchers and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold and the Impact of Fluorination

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design.[4][5] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][6][7] This guide provides a comprehensive technical overview of 5,6,7-Trifluoro-2-methylquinoline, a promising but under-documented member of the fluorinated quinoline family. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established chemical principles and data from analogous compounds to provide a robust framework for its synthesis, properties, and potential applications.

Chemical Structure and Physicochemical Properties

The chemical structure of 5,6,7-Trifluoro-2-methylquinoline features a quinoline core with three fluorine atoms substituting the hydrogens at positions 5, 6, and 7 of the benzene ring, and a methyl group at position 2 of the pyridine ring.

Molecular Formula: C₁₀H₆F₃N

Molecular Weight: 213.16 g/mol

| Property | Predicted Value | Rationale/Supporting Evidence |

| Melting Point (°C) | 50 - 70 | The introduction of fluorine atoms can influence crystal lattice packing. The melting point is estimated based on similarly substituted fluorinated quinolines. |

| Boiling Point (°C) | ~240 - 260 | The boiling point is expected to be higher than that of 2-methylquinoline due to increased molecular weight and polarity. |

| Solubility | Low in water; Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol) | Polyfluorinated aromatic compounds generally exhibit low aqueous solubility.[9] |

| pKa | ~3-4 | The electron-withdrawing nature of the three fluorine atoms is expected to decrease the basicity of the quinoline nitrogen compared to the parent 2-methylquinoline. |

| LogP | ~3.0 - 4.0 | The trifluoro-substitution will significantly increase the lipophilicity of the molecule.[8] |

Synthesis of 5,6,7-Trifluoro-2-methylquinoline: A Proposed Combes Synthesis Approach

The Combes quinoline synthesis is a robust and widely used method for the preparation of substituted quinolines, involving the acid-catalyzed reaction of an aniline with a β-diketone.[2][10][11][12][13] This approach is a plausible and efficient route for the synthesis of 5,6,7-Trifluoro-2-methylquinoline from commercially available starting materials.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3,4,5-trifluoroaniline with acetylacetone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.[10][13]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. iipseries.org [iipseries.org]

- 13. grokipedia.com [grokipedia.com]

CAS number and molecular weight of 5,6,7-Trifluoro-2-methylquinoline

Physicochemical Profile, Synthetic Utility, and Therapeutic Potential

Executive Summary

5,6,7-Trifluoro-2-methylquinoline (CAS: 346604-41-9 ) is a highly specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical agents and agrochemicals. Belonging to the quinaldine (2-methylquinoline) class, this compound is distinguished by a specific trifluorination pattern at the 5, 6, and 7 positions. This substitution pattern imparts unique electronic properties and metabolic stability, making it a critical scaffold in the development of kinase inhibitors, receptor antagonists, and anti-infective agents.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and applications in modern drug discovery.

Part 1: Identity & Physicochemical Properties

The precise characterization of 5,6,7-Trifluoro-2-methylquinoline is essential for its identification in complex matrices. The trifluoro-substitution significantly alters the lipophilicity and electron density of the quinoline ring compared to its non-fluorinated analogues.

Core Data Table

| Property | Value |

| Chemical Name | 5,6,7-Trifluoro-2-methylquinoline |

| Synonyms | 5,6,7-Trifluoroquinaldine |

| CAS Registry Number | 346604-41-9 |

| Molecular Formula | |

| Molecular Weight | 197.16 g/mol |

| Exact Mass | 197.0452 Da |

| InChI Key | PENVGMPDGPBHNM-UHFFFAOYSA-N |

| Predicted LogP | ~3.1 ± 0.4 (High Lipophilicity) |

| H-Bond Acceptors | 1 (Nitrogen) |

| H-Bond Donors | 0 |

Structural Significance

The presence of three fluorine atoms creates a strong electron-withdrawing effect on the benzenoid ring. This deactivates the ring toward electrophilic aromatic substitution but activates the C2-methyl group and the C4 position for nucleophilic attacks or condensation reactions. The fluorine atoms also serve as metabolic blockers, preventing oxidative metabolism at the typically vulnerable 5, 6, and 7 positions.

Part 2: Synthetic Pathways

The synthesis of 5,6,7-Trifluoro-2-methylquinoline typically employs the Doebner-Miller Reaction , a variant of the Skraup synthesis optimized for alkyl-substituted quinolines. This robust method involves the condensation of an aniline derivative with an

Primary Synthetic Protocol: Modified Doebner-Miller

Reagents:

-

Reagent: Crotonaldehyde (or Crotonaldehyde diacetate for controlled release)

-

Catalyst/Solvent: Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (

) -

Oxidant: p-Chloranil or Iodine (optional, to drive aromatization)

Mechanism:

-

Conjugate Addition: The amine nitrogen of 3,4,5-trifluoroaniline attacks the

-carbon of crotonaldehyde. -

Cyclization: Electrophilic attack of the carbonyl carbon onto the aromatic ring (ortho position).

-

Dehydration & Oxidation: Loss of water followed by oxidation (dehydrogenation) to restore aromaticity.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis via the Doebner-Miller reaction pathway.

Critical Experimental Note: The reaction of trifluoroaniline is slower than unsubstituted aniline due to the electron-withdrawing nature of the fluorine atoms, which reduces the nucleophilicity of the amino group. Harsh conditions (reflux in 6M HCl or use of Lewis acids like

Part 3: Applications in Drug Discovery

5,6,7-Trifluoro-2-methylquinoline is not merely an end-product but a versatile scaffold ("privileged structure") in medicinal chemistry.

1. Kinase Inhibition

Quinoline derivatives are ubiquitous in kinase inhibitor design (e.g., Lenvatinib, Cabozantinib). The 2-methyl group provides a handle for further functionalization (e.g., oxidation to an aldehyde or acid), allowing the attachment of pharmacophores that interact with the ATP-binding pocket of kinases. The trifluoro-motif enhances binding affinity through hydrophobic interactions and halogen bonding with the protein backbone.

2. Metabolic Stability (Metabolic Blocking)

In drug metabolism, the cytochrome P450 (CYP) enzymes typically oxidize aromatic rings at electron-rich positions. By substituting hydrogens with fluorine at positions 5, 6, and 7, researchers can:

-

Block hydroxylation: Prevent rapid clearance of the drug.

-

Increase Half-life (

): Extend the duration of action in vivo.

3. Bioisosterism

The compound serves as a bioisostere for other fused heterocycles. The high electronegativity of the fluorine atoms alters the

Part 4: Analytical Characterization

To validate the synthesis of 5,6,7-Trifluoro-2-methylquinoline, the following analytical signatures are expected:

-

NMR (Proton NMR):

-

C2-Methyl Group: A singlet integrating to 3H around

2.6–2.8 ppm. -

Aromatic Protons: Due to trisubstitution, only two aromatic protons remain (H3, H4, and H8). H3 and H4 will appear as doublets (J ~8.5 Hz) in the heteroaromatic region (

7.2–8.2 ppm). The H8 proton will likely appear as a multiplet due to F-H coupling.

-

-

NMR (Fluorine NMR):

-

Three distinct signals corresponding to the F5, F6, and F7 atoms. These will show complex coupling patterns (d Doublet of doublets or multiplets) due to F-F and F-H coupling.

-

-

Mass Spectrometry (LC-MS):

-

ESI+ Mode: A strong

peak at m/z 198.16 .

-

Part 5: Safety & Handling

While specific toxicological data for this isomer is limited, it should be handled with the rigor accorded to fluorinated nitrogen heterocycles.

-

Hazard Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The methyl group at C2 can be susceptible to radical oxidation over long periods if exposed to air and light.

-

Disposal: Must be disposed of as hazardous organic chemical waste, specifically segregating it from strong oxidizers.

References

-

MolAid Chemical Database. (2024). Compound Summary for CAS 346604-41-9. Retrieved from [Link]

-

Manske, R. H. F., & Kulka, M. (1953).[4] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98. (Foundational methodology for quinoline synthesis).

-

PubChem. (2024).[5] Quinoline and Fluorinated Derivatives Data. National Library of Medicine. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (General reference for Quinaldine properties).

Sources

Engineering Metabolic Resilience: The Role of Trifluoromethyl-Quinoline Derivatives in Modern Drug Design

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of antimalarial, antiviral, and targeted anticancer therapeutics[1]. However, the electron-rich nature of the unsubstituted quinoline core often renders it highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. This rapid clearance leads to transient target engagement and poor in vivo efficacy.

As a Senior Application Scientist, I have observed that the strategic incorporation of a trifluoromethyl (

Mechanistic Causality: The Fluorine Effect on the Quinoline Scaffold

The biotransformation of quinoline derivatives typically occurs via CYP-mediated hydrogen atom transfer (HAT) or single electron transfer (SET), leading to hydroxylation, N-dealkylation, or epoxidation. Replacing a metabolically labile hydrogen or methyl group with a

-

Electronic Deactivation (Inductive Effect): Fluorine is the most electronegative element. The

group exerts a powerful electron-withdrawing inductive effect ( -

Unprecedented Bond Strength: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (approx. 116 kcal/mol), compared to a standard C-H bond (approx. 98 kcal/mol). This high bond dissociation energy makes direct oxidation at the substituted position virtually impossible under physiological conditions[2].

-

Steric Shielding: The

group has a larger van der Waals volume than a methyl group. When positioned strategically (e.g., at the 2, 7, or 8-position of the quinoline ring), it physically obstructs the CYP450 catalytic pocket from accessing adjacent, otherwise vulnerable, C-H bonds[3].

Pharmacodynamic Translation: Sustained Target Engagement

High intrinsic clearance (

Caption: Pharmacodynamic impact of CF3-mediated metabolic stability on kinase inhibition.

Quantitative Impact on Pharmacokinetics

The following table synthesizes quantitative in vitro data demonstrating the profound impact of

| Compound / Scaffold | Structural Modification | In Vitro Half-Life ( | Intrinsic Clearance ( | Reference |

| Unsubstituted Quinoline (Analog 26) | Baseline (No | 4.0 min | > 100 µL/min/mg | [4] |

| Rociletinib (RLC) | 34.39 min | 20.15 µL/min/mg | [5] | |

| Compound 31 (TLX Agonist) | > 120.0 min | < 5.0 µL/min/mg | [6] | |

| Compound 55 | 2,8-bis(trifluoromethyl)quinoline | Highly Stable | Potent antiproliferative | [3] |

Data Interpretation: The transition from an unsubstituted quinoline to a

Standardized Experimental Protocol: Self-Validating Microsomal Stability Assay

To accurately quantify the metabolic stability of novel trifluoromethyl-quinoline derivatives, a robust in vitro Human Liver Microsome (HLM) assay is required[2]. The protocol below is designed as a self-validating system , ensuring that observed clearance is strictly attributed to CYP450 metabolism rather than chemical instability or assay artifacts.

Assay Workflow Visualization

Caption: Workflow for self-validating In Vitro Liver Microsomal Stability Assay.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation

-

Action: Thaw pooled Human Liver Microsomes (HLMs) strictly on ice. Dilute to a working concentration of 0.5 - 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[6].

-

Causality: CYP enzymes are delicate, membrane-bound proteins. Thawing at room temperature causes rapid denaturation of the active site, leading to false-negative clearance rates.

Step 2: Compound Pre-Incubation

-

Action: Add the

-quinoline test compound to a final concentration of 1 µM (keeping organic solvent like DMSO < 0.5% v/v). Pre-incubate the mixture at 37°C for 10 minutes[5]. -

Causality: Quinolines are highly lipophilic. Pre-incubation allows the drug to fully partition into the microsomal lipid bilayer. If skipped, the initial reaction kinetics will be artifactually limited by membrane diffusion rather than true enzymatic turnover.

Step 3: Reaction Initiation & Self-Validation

-

Action: Split the pre-incubated mixture into two parallel plates.

-

Causality: NADPH is the obligate electron donor for CYP450 reductase. The Minus-NADPH control is the critical self-validating step: if the quinoline derivative disappears in Plate B, the degradation is driven by non-CYP mechanisms (e.g., chemical instability or amidases), preventing misinterpretation of the

data[4].

Step 4: Kinetic Quenching

-

Action: At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), extract an aliquot and immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard[6].

-

Causality: Cold organic solvent instantaneously precipitates the microsomal proteins, halting all enzymatic activity and extracting the lipophilic parent drug into the supernatant for analysis.

Step 5: LC-MS/MS Quantification & Data Processing

-

Action: Centrifuge the quenched samples (4000 rpm, 20 min, 4°C) and analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percentage of parent compound remaining versus time[2].

-

Calculation: Determine the half-life (

) from the slope (

Conclusion

The integration of a trifluoromethyl group into the quinoline scaffold is not merely a structural tweak; it is a calculated engineering choice designed to outmaneuver hepatic metabolism. By leveraging the extreme bond dissociation energy and electronegativity of the C-F bond, drug discovery professionals can transform transiently active hits into robust, metabolically stable lead compounds capable of sustained therapeutic target engagement.

References

-

Liu, Qingsong, et al. "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, NIH. Available at: [Link][4]

-

ChemRxiv. "Development of tailless homologue receptor (TLX) agonist chemical tools." ChemRxiv. Available at: [Link][6]

-

Dove Medical Press. "Rociletinib levels in human liver microsomes." Drug Design, Development and Therapy. Available at: [Link][5]

-

Meshram, et al. "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry. Available at: [Link][3]

-

PMC. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." NIH. Available at: [Link][1]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. chemrxiv.org [chemrxiv.org]

5,6,7-Trifluoro-2-methylquinoline safety data sheet (SDS) and handling

The following technical guide serves as an authoritative reference for the handling, safety, and application of 5,6,7-Trifluoro-2-methylquinoline . This document is structured for researchers and drug development professionals, moving beyond standard SDS templates to provide actionable, field-proven insights.

CAS Number: 346604-41-9 Synonyms: 5,6,7-Trifluoroquinaldine Molecular Formula: C₁₀H₆F₃N Molecular Weight: 197.16 g/mol

Chemical Identity & Critical Properties

5,6,7-Trifluoro-2-methylquinoline is a specialized heterocyclic building block. Its value lies in the 2-methyl (quinaldine) functionality, which serves as a reactive "handle" for C-C bond formation, combined with a trifluorinated core that modulates lipophilicity and metabolic stability in drug candidates (e.g., Androgen Receptor antagonists).

Physicochemical Data Table

| Property | Value / Description | Experimental Note |

| Physical State | Solid or Low-Melting Semi-Solid | Likely melts <60°C; handle as a solid but expect liquefaction in warm labs. |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol | Poor solubility in water; use organic co-solvents for bio-assays. |

| Basicity | Weakly Basic (Pyridine-like nitrogen) | Forms salts with strong mineral acids (HCl, H₂SO₄). |

| Reactivity | Nucleophilic Methyl Group (C2) | The C2-methyl protons are acidic (pKa ~20-22) and can be deprotonated for condensation. |

Hazard Identification & Toxicology (Derived Safety Profile)

Note: While specific toxicological data for this isomer is limited, the following profile is derived from structural analogs (Quinaldine and Fluorinated Quinolines) and must be treated as the minimum safety standard.

GHS Classification (Derived)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302/H312: Harmful if swallowed or in contact with skin (Standard for quinoline cores).

Critical Toxicology Insights

-

Fluorine-Specific Risks: Unlike non-fluorinated analogs, the high degree of fluorination increases lipophilicity (LogP), potentially enhancing dermal absorption . Standard nitrile gloves may offer reduced breakthrough times; double-gloving is recommended.

-

Genotoxicity Alert: Quinoline derivatives often carry a risk of genotoxicity due to intercalation or epoxide formation during metabolism. Treat this compound as a suspected mutagen until proven otherwise.

-

Thermal Decomposition: In a fire, the C-F bonds degrade to release Hydrogen Fluoride (HF) gas. This is the single most critical emergency risk.

Storage & Stability Protocols

The "Why" Behind the Protocol: The electron-deficient nature of the trifluorinated ring stabilizes the molecule against oxidative degradation compared to electron-rich quinolines. However, the 2-methyl group remains susceptible to radical oxidation over time.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen exposure can slowly oxidize the methyl group to the aldehyde or carboxylic acid.

-

Temperature: 2–8°C (Refrigerated) . While stable at room temperature for short periods, long-term storage requires refrigeration to prevent "browning" (oligomerization).

-

Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in low-density plastics due to potential fluorocarbon leaching/adsorption.

Handling & Synthesis Workflows

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and inhalation exposure.

-

Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

PPE: ANSI Z87.1 Goggles, Lab Coat, Double Nitrile Gloves (Outer layer changed immediately upon contamination).

-

Static Control: Use an anti-static gun if the solid is fluffy/electrostatic, as static discharge can disperse the potent fluorinated dust.

Protocol B: Activation of the 2-Methyl Group (Synthesis Logic)

The 2-methyl group is the primary reaction site. The following workflow illustrates the decision logic for condensing this molecule with aldehydes (e.g., to form styrylquinolines).

Figure 1: Synthesis Decision Logic for 2-Methyl Activation

Caption: Decision matrix for functionalizing the C2-methyl position. Acidic conditions are preferred for simple aldehydes; lithiation is required for non-enolizable electrophiles.

Emergency Response & Disposal

Fire Fighting (HF Hazard)

-

Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Critical Warning: Combustion produces Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Firefighters MUST wear full turnout gear and SCBA.

-

Post-Fire: Neutralize runoff with Calcium Gluconate or Calcium Carbonate to precipitate fluoride ions before disposal.

Spill Management

Figure 2: Spill Response Workflow

Caption: Step-by-step response logic for solid or liquid spills, prioritizing respiratory protection against fluorinated dusts.

Disposal[3]

-

Do NOT dispose of down the drain.

-

Method: High-temperature incineration (>1000°C) is required to break the C-F bonds. The incinerator must be equipped with a scrubber to capture HF gas.

-

Labeling: Clearly label waste as "Fluorinated Organic Heterocycle - Potential HF Generation upon Combustion."

References

- Chemical Identity & Supplier Data

- Structural Analog Safety (Quinaldine)

-

Fluorinated Heterocycle Applications

-

General Fluorine Safety

-

Purdue University. (n.d.). Fluorine Safety and Handling Guidelines. Retrieved from [Link]

-

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylquinoline Scaffold: A Bioisosteric Tool for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of drug development. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a powerful strategy in this optimization process.[1][2] This guide delves into the trifluoromethylquinoline scaffold, a privileged heterocyclic system that has garnered significant interest for its versatile bioisosteric applications. The unique combination of the quinoline nucleus, a common pharmacophore in numerous approved drugs, with the potent electronic and steric properties of the trifluoromethyl (CF3) group offers a compelling toolkit for medicinal chemists.[3][4][5] We will explore the profound impact of the CF3 group on the scaffold's physicochemical properties, detail key synthetic methodologies, present case studies of its successful application as a bioisostere, and provide actionable experimental protocols for its synthesis and evaluation.

Introduction: The Strategic Synergy of Quinoline and the Trifluoromethyl Group

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, including the renowned antimalarial drug mefloquine, which itself features two trifluoromethyl groups.[3] Its rigid, bicyclic structure provides a defined vector for substituent placement, while the nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target engagement.

The trifluoromethyl group, on the other hand, is far more than a simple sterically demanding substituent. Its introduction into a molecule can dramatically alter its properties:[6][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[7][8] This can significantly prolong a drug's half-life.

-

Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[7][8]

-

Electronic Effects: As a powerful electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic groups, such as the quinoline nitrogen. This modulation of basicity can be critical for optimizing target binding and reducing off-target effects.

-

Conformational Control: The steric bulk and unique electronic nature of the CF3 group can influence the preferred conformation of a molecule, locking it into a more bioactive shape.

When combined, the trifluoromethylquinoline scaffold becomes a powerful tool. The CF3 group can act as a bioisosteric replacement for a range of other functionalities, from simple alkyl groups to more complex moieties, offering a pathway to improved drug-like properties.

Physicochemical Landscape of Trifluoromethylquinolines

The position of the trifluoromethyl group on the quinoline scaffold dictates its influence on the molecule's overall properties. Understanding these effects is crucial for rational drug design.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the CF3 group significantly reduces the basicity of the quinoline nitrogen. This effect is most pronounced when the CF3 group is on the same ring as the nitrogen (the pyridine ring), particularly at the 2- or 4-position. This pKa-lowering effect can be advantageous in several ways:

-

Reduced Lysosomal Trapping: Highly basic compounds can become trapped in acidic lysosomes, leading to poor distribution. Lowering the pKa can mitigate this effect.

-

Improved Cell Permeability: By reducing the proportion of the compound that is protonated at physiological pH, cell membrane permeability can be enhanced.

-

Altered Target Interactions: If the quinoline nitrogen is involved in a key hydrogen bond, modulating its basicity can fine-tune the strength of this interaction.

| Compound | Position of CF3 | Approximate pKa (Conjugate Acid) | Rationale for pKa Change |

| Quinoline | N/A | ~4.9 | Baseline |

| 2-(Trifluoromethyl)quinoline | 2 | Lower | Strong inductive electron withdrawal through the pyridine ring directly impacts the nitrogen lone pair availability. |

| 4-(Trifluoromethyl)quinoline | 4 | Lower | Similar to the 2-position, strong inductive withdrawal significantly reduces basicity. |

| 6-(Trifluoromethyl)quinoline | 6 | Slightly Lower | Inductive effect is transmitted through the benzene ring, resulting in a less pronounced but still significant reduction in basicity compared to the unsubstituted quinoline. |

| 8-(Trifluoromethyl)quinoline | 8 | Slightly Lower | The effect is primarily inductive and less impactful than when the substituent is on the pyridine ring. |

Table 1: Predicted relative pKa values for trifluoromethylquinoline isomers. Exact values depend on the specific molecular context and solvent.

Lipophilicity (LogP)

The introduction of a CF3 group invariably increases the lipophilicity (LogP) of the quinoline scaffold. This is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.[9] While increased lipophilicity can improve membrane permeability and binding to hydrophobic pockets, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity. Therefore, the placement of the CF3 group must be carefully considered in the context of the overall molecular properties.

Synthetic Pathways to Trifluoromethylquinoline Scaffolds

The development of efficient and regioselective synthetic methods is crucial for exploring the chemical space of trifluoromethylquinolines.[6] Several classical and modern methodologies are employed.

Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolines

A highly efficient method involves the gold(I)-catalyzed reaction of 2'-amino-2,2,2-trifluoroacetophenones with substituted alkynes.[10] This approach offers a convenient route to various 4-(trifluoromethyl)quinolines.

Workflow: Gold-Catalyzed Annulation

Caption: Gold-catalyzed synthesis of 4-(trifluoromethyl)quinolines.

Detailed Protocol: Synthesis of Ethyl 6-chloro-2-phenyl-4-(trifluoromethyl)quinoline-3-carboxylate[10]

-

Reactant Preparation: To a reaction vial, add 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone (44.8 mg), ethyl 3-phenylpropynoate (41.8 mg), and a gold(I) catalyst system.

-

Reaction Setup: The reaction is typically carried out in a solvent like dichloroethane (DCE) or toluene.

-

Incubation: The tightly capped vial is stirred at 60°C for approximately 16 hours.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure (evaporated).

-

Purification: The resulting residue is purified by column chromatography on silica gel, using a petroleum ether-ethyl acetate mixture (e.g., 4:1) as the eluent to yield the pure product.

Bioisosteric Applications in Drug Design: Case Studies

The true utility of the trifluoromethylquinoline scaffold lies in its ability to serve as a bioisosteric replacement for other chemical groups, thereby improving the pharmacological profile of a lead compound.

Trifluoromethyl Group as a Bioisostere for Alkyl and Nitro Groups

Historically, the CF3 group was considered a bioisostere of the isopropyl group. However, more recent analyses suggest it is sterically closer to an ethyl group.[11][12] This makes it an interesting replacement for small alkyl groups in tight binding pockets.

A compelling case study demonstrated that a CF3 group could successfully replace an aliphatic nitro group in positive allosteric modulators of the CB1 cannabinoid receptor.[13][14] The nitro group, while important for binding, is often considered "non-drug-like" by medicinal chemists.[13] The resulting CF3-containing compounds were not only more potent but also showed improved metabolic stability in vitro.[13][14]

| Original Group | Bioisosteric Replacement | Key Advantages Observed | Reference Compound Class |

| Aliphatic Nitro (NO2) | Trifluoromethyl (CF3) | Increased potency, improved in vitro metabolic stability, better "drug-like" properties. | CB1 Allosteric Modulators[13][14] |

| Methyl (CH3) | Trifluoromethyl (CF3) | Increased metabolic stability (blocks oxidation), enhanced lipophilicity, altered electronic profile for improved binding. | General Kinase Inhibitors[15] |

| Isopropyl (CH(CH3)2) | Trifluoromethyl (CF3) | Similar steric bulk but with different electronic properties, potential for improved metabolic stability. | Protease Inhibitors[11][12] |

Table 2: Examples of the trifluoromethyl group as a bioisosteric replacement.

Trifluoromethylquinoline in Kinase Inhibition

The quinoline scaffold is a cornerstone in the development of kinase inhibitors.[4][5] Many FDA-approved drugs for cancer feature this core structure.[16] The introduction of a trifluoromethyl group can enhance the activity of these inhibitors. For example, in the development of c-Met kinase inhibitors, trifluoromethylquinolines have been explored to improve potency and selectivity.[4] The CF3 group can occupy a hydrophobic pocket in the kinase binding site, while also modulating the electronics of the quinoline ring to optimize interactions with the hinge region.

Logical Relationship: Bioisosteric Replacement Strategy

Caption: A logical workflow for applying a bioisosteric replacement strategy.

Experimental Evaluation of Novel Scaffolds

Once a new trifluoromethylquinoline analog is synthesized, it must be rigorously evaluated. A key initial assessment is its metabolic stability.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes[17]

This assay is a standard in early drug discovery to predict how quickly a compound will be metabolized in the liver.

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution by diluting the stock to the final incubation concentration (typically 1 µM) in a phosphate buffer.

-

Thaw human liver microsomes on ice and prepare a suspension in phosphate buffer.

-

Prepare an NADPH regenerating system, which provides the necessary cofactors for metabolic enzymes.

-

-

Incubation:

-

Pre-warm the microsomal suspension at 37°C.

-

Add the test compound working solution to the microsomes and pre-incubate for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard (for analytical normalization).

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to quantify the amount of the parent compound remaining.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the initial linear phase of the curve.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).

-

Conclusion

The trifluoromethylquinoline scaffold represents a highly valuable and versatile tool in the arsenal of the modern medicinal chemist. The strategic incorporation of the trifluoromethyl group onto the privileged quinoline nucleus provides a powerful method for modulating key physicochemical and pharmacokinetic properties.[17][18] By serving as a bioisosteric replacement for metabolically labile or otherwise undesirable functional groups, this scaffold can enhance metabolic stability, fine-tune lipophilicity and basicity, and ultimately improve a compound's potential for clinical success. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, the application of trifluoromethylquinolines in the pursuit of novel therapeutics is set to expand even further.

References

-

Zn(II)-Mediated Alkynylation−Cyclization of o-Trifluoroacetyl Anilines: One-Pot Synthesis of 4-Trifluoromethyl-Substituted Quinoline Derivatives. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. ProQuest. Available from: [Link]

-

Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. Thieme Chemistry. Available from: [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. Available from: [Link]

-

Synthesis of trifluoromethyl‐substituted quinoline‐based 1,2,3‐triazole derivatives. ResearchGate. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Available from: [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem. Available from: [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. Available from: [Link]

-

a) Examples of trifluoromethylated quinoline drug molecules b) Recent approaches to trifluormethyl quinolines. ResearchGate. Available from: [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. MDPI. Available from: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

-

Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. PubMed. Available from: [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

-

Bioisosteric Replacements. Chemspace. Available from: [Link]

-

Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]

-

Emerging TRK Inhibitors Are Explored Across Cancer Settings. Targeted Oncology. Available from: [Link]

-

TRK xDFG Mutations Trigger a Sensitivity Switch from Type I to II Kinase Inhibitors. AACR Publications. Available from: [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Available from: [Link]

Sources

- 1. ctppc.org [ctppc.org]

- 2. chem-space.com [chem-space.com]

- 3. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 5,6,7-Trifluoro-2-methylquinoline from 3,4,5-trifluoroaniline

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological profiles. Fluorination can modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity, often leading to improved potency and pharmacokinetics.[4][5][6] This document provides detailed protocols for the synthesis of 5,6,7-trifluoro-2-methylquinoline, a promising building block for novel therapeutic agents, starting from 3,4,5-trifluoroaniline. Two classical and robust methods for quinoline synthesis, the Skraup and Doebner-von Miller reactions, are presented and compared.

Significance of Fluorinated Quinolines in Drug Discovery

The introduction of fluorine into the quinoline core can have profound effects on a molecule's biological activity. For instance, the fluorine atom at the C-6 position in fluoroquinolone antibiotics is crucial for their enhanced DNA gyrase binding affinity and broad-spectrum antibacterial activity.[5] In oncology, fluorinated quinolines have been investigated as potent kinase inhibitors.[5] The trifluoromethyl group, in particular, can increase lipophilicity and improve central nervous system penetration.[5] The unique electronic properties of the C-F bond can also lead to altered pKa values and improved metabolic resistance, making fluorinated quinolines highly desirable scaffolds in modern drug discovery.[4] A notable example is the development of 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide as a potent inhibitor of the human androgen receptor for the treatment of castration-resistant prostate cancer.[7][8]

Synthetic Strategies: Skraup and Doebner-von Miller Reactions

The construction of the quinoline ring system from anilines can be efficiently achieved through several named reactions. This application note focuses on two of the most established and versatile methods: the Skraup synthesis and the Doebner-von Miller reaction.

PART 1: The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[9][10][11]

Reaction Principle and Mechanism

The reaction proceeds through several key steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9][10]

-

Michael Addition: The aromatic amine (3,4,5-trifluoroaniline) undergoes a conjugate Michael addition to acrolein.[9][10]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a 1,2-dihydroquinoline derivative.[10]

-

Oxidation: The dihydroquinoline is then oxidized to the final aromatic quinoline product. Nitrobenzene is a common oxidizing agent for this step.[10]

A visual representation of the Skraup synthesis workflow is provided below.

Caption: Skraup Synthesis Workflow for 5,6,7-Trifluoro-2-methylquinoline.

Detailed Experimental Protocol: Skraup Synthesis

Materials:

-

3,4,5-Trifluoroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene

-

Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)

-

Sodium Hydroxide (NaOH) solution

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Apparatus for steam distillation (optional)

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charging Reactants: To the flask, add 3,4,5-trifluoroaniline.

-

Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid to the aniline with stirring. The formation of the aniline salt is an exothermic process.

-

Addition of Glycerol and Oxidant: Add glycerol and nitrobenzene to the mixture. If the reaction is known to be vigorous, add a small amount of ferrous sulfate.

-

Heating: Heat the reaction mixture to reflux. The reaction is often vigorous and requires careful monitoring.[11]

-

Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the cooled reaction mixture into a large beaker of water and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

-

Isolation: The crude product can be isolated by steam distillation or solvent extraction.

-

Purification: The crude product is then purified by column chromatography or recrystallization to yield pure 5,6,7-trifluoro-2-methylquinoline.

Safety Precautions:

-

The Skraup reaction is notoriously exothermic and can be violent.[11] It should be performed with extreme caution in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

3,4,5-Trifluoroaniline is toxic and an irritant.[12] Avoid inhalation and skin contact.

-

Nitrobenzene is toxic and readily absorbed through the skin. Handle with appropriate care.

PART 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another powerful method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[13][14] This method often offers a milder alternative to the Skraup synthesis.

Reaction Principle and Mechanism

The mechanism of the Doebner-von Miller reaction is still a subject of some debate but is generally understood to involve the following steps:

-

Michael Addition: The aniline undergoes a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound (in this case, crotonaldehyde, which will yield the 2-methylquinoline).

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring. The oxidizing agent is often an intermediate formed in the reaction itself.

A visual representation of the Doebner-von Miller reaction is provided below.

Caption: Doebner-von Miller Synthesis of 5,6,7-Trifluoro-2-methylquinoline.

Detailed Experimental Protocol: Doebner-von Miller Synthesis

Materials:

-

3,4,5-Trifluoroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl) or a Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)

-

Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charging Reactants: Add 3,4,5-trifluoroaniline and concentrated hydrochloric acid to the flask and stir to form the aniline hydrochloride.

-

Addition of Carbonyl: Slowly add crotonaldehyde to the stirred mixture.

-

Catalyst Addition: If using a Lewis acid, add it at this stage.

-

Heating: Heat the mixture to reflux for the specified time, monitoring the reaction progress by TLC.[15]

-

Work-up: After cooling, pour the reaction mixture into water.

-

Neutralization: Make the solution alkaline by adding a sodium hydroxide solution.

-

Extraction: Extract the product with an organic solvent.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

3,4,5-Trifluoroaniline is toxic and an irritant.[12]

-

Crotonaldehyde is a flammable liquid and is toxic and corrosive.[16] Prevent skin and eye contact.[16]

-

Concentrated hydrochloric acid is corrosive.

Comparison of Synthetic Routes

| Parameter | Skraup Synthesis | Doebner-von Miller Synthesis |

| Starting Materials | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Aniline, α,β-Unsaturated Carbonyl, Acid Catalyst |

| Key Intermediate | Acrolein (formed in situ) | Pre-formed α,β-unsaturated carbonyl |

| Reaction Conditions | Often harsh, strongly acidic, and highly exothermic | Generally milder conditions |

| Byproducts | Tar formation can be significant | Polymerization of the carbonyl compound can be an issue |

| Control | Can be difficult to control due to high exothermicity | Generally more controllable |

| Versatility | Primarily for quinoline synthesis | Can be adapted for substituted quinolines |

Troubleshooting and Optimization

Common Issues in Quinoline Synthesis:

-

Tar Formation: This is a frequent problem, especially in the Skraup synthesis, due to the polymerization of reactive intermediates under harsh acidic conditions.[15]

-

Incomplete Oxidation: The final product may be contaminated with dihydroquinoline impurities.[15]

-

Troubleshooting:

-

Ensure a sufficient amount of the oxidizing agent is used.[15]

-

Increase the reaction time or temperature if necessary.

-

-

Conclusion

Both the Skraup and Doebner-von Miller reactions provide effective pathways for the synthesis of 5,6,7-trifluoro-2-methylquinoline from 3,4,5-trifluoroaniline. The choice between the two methods will depend on the available starting materials, the desired scale of the reaction, and the laboratory's capacity to handle potentially vigorous reactions. The Doebner-von Miller reaction generally offers a more controlled and milder approach. The resulting trifluorinated quinoline is a valuable building block for the development of novel therapeutics, leveraging the unique properties of fluorine to enhance pharmacological activity.

References

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024, February 22). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. (2022, June 24). Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved from [Link]

-

Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Skraup reaction. (2020, September 24). Retrieved from [Link]

-

Doebner–Miller synthetic route for the formation of substituted quinolines - ResearchGate. (n.d.). Retrieved from [Link]

-

Safety data sheet. (2024, November 8). Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Crotonaldehyde - CDC. (n.d.). Retrieved from [Link]

-

5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Retrieved from [Link]

-

Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed. (2021, October 18). Retrieved from [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI. (2022, March 29). Retrieved from [Link]

-

(PDF) Development of 2-(5,6,7-Trifluoro-1 H -Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - ResearchGate. (2025, August 17). Retrieved from [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. One moment, please... [iipseries.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Crotonaldehyde [cdc.gov]

Application Note: Skraup-Doebner-Miller Synthesis of Fluorinated 2-Methylquinolines

[1]

Introduction & Strategic Rationale

Fluorinated quinolines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for non-fluorinated heterocycles to improve metabolic stability and lipophilicity. The introduction of a methyl group at the C2 position (quinaldines) provides a handle for further functionalization (e.g., radical bromination, condensation).

The Doebner-Miller reaction , a variation of the Skraup synthesis, involves the acid-catalyzed condensation of an aniline with an

Critical Challenges in Fluorinated Substrates

-

Electronic Deactivation: Fluorine is electron-withdrawing by induction (

), reducing the nucleophilicity of the aniline nitrogen. This often necessitates harsher conditions or stronger acid catalysts compared to non-fluorinated anilines. -

Regioselectivity:

-

4-Fluoroaniline: Yields exclusively 6-fluoro-2-methylquinoline .

-

3-Fluoroaniline: Yields a mixture of 7-fluoro- (major) and 5-fluoro- (minor) isomers due to cyclization at the para- or ortho-position relative to the fluorine.

-

-

"Tar" Formation: The polymerization of crotonaldehyde is a notorious side reaction, leading to viscous, intractable waste. This protocol utilizes a biphasic system and controlled addition to mitigate this.

Mechanistic Insight (The "Why")

Classically, the mechanism was thought to be a simple Michael addition followed by cyclization. However, isotopic scrambling studies suggest a more complex fragmentation-recombination pathway.

Mechanistic Pathway (Doebner-Miller)[2][3]

Figure 1: The modern fragmentation-recombination mechanism proposed for Skraup/Doebner-Miller syntheses, explaining isotopic scrambling.

Experimental Protocol: Synthesis of 6-Fluoro-2-methylquinoline

Target: 6-Fluoro-2-methylquinoline (from 4-fluoroaniline) Scale: 50 mmol Method: Modified Biphasic Doebner-Miller

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]

| Reagent | Role | Equiv. | Amount | Notes |

| 4-Fluoroaniline | Substrate | 1.0 | 5.55 g (4.8 mL) | Liquid, toxic. |

| Crotonaldehyde | C3-C4 Synthon | 1.5 | 5.25 g (6.2 mL) | Warning: Lachrymator, mutagenic. Use predominantly trans-isomer. |

| HCl (Conc. 37%) | Catalyst/Solvent | ~ | 25 mL | Strong acid source. |

| Toluene | Co-solvent | ~ | 20 mL | Biphasic layer to trap polymers. |

| Zinc Chloride (ZnCl₂) | Lewis Acid | 0.1 | 0.68 g | Optional promoter for deactivated anilines. |

| p-Chloranil | Oxidant | 0.5 | 6.15 g | Prevents disproportionation (yield loss). |

Step-by-Step Procedure

Phase A: Pre-Complexation (Exotherm Control)

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Place in an ice-water bath.

-

Acid Charge: Add 25 mL of conc. HCl to the flask.

-

Aniline Addition: Add 4-fluoroaniline (5.55 g) dropwise to the acid with vigorous stirring.

-

Expert Note: This forms the anilinium hydrochloride salt. The reaction is exothermic; maintain temperature

.

-

-

Co-solvent: Add 20 mL of Toluene . This creates a biphasic layer that helps sequester polymeric byproducts ("tar") formed from crotonaldehyde, keeping the aqueous phase cleaner.

Phase B: Controlled Addition & Cyclization

-

Heating: Remove the ice bath and heat the mixture to a gentle reflux (

). -

Aldehyde Addition: Load crotonaldehyde (5.25 g) into the addition funnel. Add it dropwise over 45–60 minutes while maintaining reflux.

-

Critical: Fast addition leads to violent exotherms and massive tar formation. Slow addition ensures the aniline (in excess locally) intercepts the aldehyde before it polymerizes.

-

-

Reaction: Continue reflux for 4–6 hours .

-

Monitoring: TLC (20% EtOAc/Hexane). The starting aniline spot (

) should disappear. A blue fluorescent spot (quinoline) will appear under UV.

-

Phase C: Oxidative Workup (Optional but Recommended)

-

Note: In the classic Doebner-Miller, the final step involves a disproportionation where some intermediate is reduced to a tetrahydroquinoline to oxidize the rest to the aromatic quinoline. This caps the yield at 50-60%.

-

Oxidation: To improve yield, cool to

and add p-chloranil (0.5 equiv) or Iodine (0.1 equiv) . Stir for 1 hour. This drives the aromatization without sacrificing product.

Phase D: Isolation & Purification[1][2]

-

Neutralization: Cool the mixture to room temperature. Decant the toluene layer (contains tars) and discard properly.

-

Basification: Transfer the aqueous acid layer to a beaker containing crushed ice. Slowly add 50% NaOH or conc. Ammonia until pH

.-

Observation: The product will oil out or precipitate as a tan solid.

-

-

Extraction: Extract with DCM (

mL) . Wash combined organics with brine, dry over -

Purification:

-

Distillation: If liquid/oil, vacuum distillation is best (bp

@ 15 mmHg). -

Chromatography: If solid, recrystallize from Hexane/EtOAc or run a silica plug (0

10% EtOAc in Hexane).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Violent Exotherm | Addition of crotonaldehyde too fast. | Stop addition immediately. Cool flask. Resume at 1/2 rate. |

| Low Yield (<40%) | Polymerization of aldehyde. | Use the biphasic (Toluene/HCl) method described. Ensure vigorous stirring. |

| Sticky "Tar" | Polymerization of crotonaldehyde. | Add ZnCl₂ (Lewis acid) to catalyze the condensation over polymerization. |

| Incomplete Reaction | Fluorine deactivation of aniline. | Increase reflux time to 12h or add catalytic KI to increase nucleophilicity. |

Characterization Data (Expected)

Compound: 6-Fluoro-2-methylquinoline

-

Appearance: Pale yellow oil or low-melting solid.

-

NMR (400 MHz,

-

8.05 (dd,

-

7.95 (d,

-

7.45 (td,

-

7.35 (dd,

-

7.28 (d,

-

2.75 (s, 3H,

-

8.05 (dd,

-

NMR:

References

-

Classic Mechanism & Scrambling: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[3] [Link]

-

Fluorinated Quinolines via Skraup: Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and SAR of 6-fluoro-2-methylquinoline derivatives. [Link]

-

Biphasic Protocol Improvements: Song, Y., et al. (2018). Improved Synthesis of Quinolines via Doebner-Miller Reaction in Biphasic System. Organic Process Research & Development. [Link]

-

General Quinoline Synthesis Review: Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[4] [Link]

Microwave-assisted synthesis of 5,6,7-Trifluoro-2-methylquinoline

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 5,6,7-Trifluoro-2-methylquinoline

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, fluorinated quinolines are of significant interest due to the unique physicochemical properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive guide to the synthesis of 5,6,7-Trifluoro-2-methylquinoline, a valuable building block for drug discovery. We present a robust protocol utilizing Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction times, improves yields, and enhances product purity compared to conventional heating methods.[2][3][4][5] The protocol is based on the well-established Friedländer annulation, a reliable method for constructing the quinoline core.[6][7] This guide is intended for researchers, chemists, and drug development professionals seeking an efficient and reproducible method for accessing this and related fluoroquinoline scaffolds.

Introduction: The Rationale for Microwave-Assisted Synthesis

Conventional organic synthesis often relies on bulk heating of reaction mixtures, a process that is slow and energy-intensive, and can lead to the formation of undesirable byproducts through thermal decomposition.[4] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative by utilizing microwave irradiation to directly and uniformly heat the reaction mixture.[5][8] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[4] Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This direct energy transfer allows for rapid temperature elevation, often reducing reaction times from hours to mere minutes.[8]

The key advantages of employing MAOS for this synthesis include:

-

Accelerated Reaction Rates: Dramatically shorter reaction times lead to higher throughput.[3][5]

-

Improved Yields and Purity: Uniform and selective heating minimizes the formation of side products, simplifying purification.[4][5][9]

-

Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings.[4][8]

-

Reproducibility: Precise control over temperature and pressure ensures high reproducibility.[5]

These benefits position MAOS as a superior methodology for the rapid and efficient synthesis of complex heterocyclic molecules like 5,6,7-Trifluoro-2-methylquinoline.[2][9]

Reaction Principle: The Friedländer Annulation

The synthesis of the target quinoline is achieved via the Friedländer annulation. This classical reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (in this case, acetone).[6][7][10]

The mechanism proceeds in two key stages:

-

Aldol Condensation: The reaction initiates with a base- or acid-catalyzed aldol condensation between the 2-amino-3,4,5-trifluoroacetophenone and acetone. This is followed by a dehydration step to yield an α,β-unsaturated carbonyl intermediate.

-

Intramolecular Cyclization: The amino group of the intermediate then attacks the carbonyl carbon in an intramolecular fashion. A final dehydration step results in the formation of the aromatic quinoline ring.[6]

The entire process is a cyclocondensation reaction that efficiently constructs the bicyclic quinoline system.

Caption: Mechanism of the Friedländer Annulation.

Detailed Synthesis Protocol

This protocol details the microwave-assisted synthesis of 5,6,7-Trifluoro-2-methylquinoline from 2-amino-3,4,5-trifluoroacetophenone and acetone.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Amino-3,4,5-trifluoroacetophenone | ≥97% | Sigma-Aldrich, etc. |

| Acetone | ACS Grade, anhydrous | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Acros Organics |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared |

| Brine (Saturated NaCl solution) | - | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Microwave Reactor Vials (10 mL) | - | CEM, Anton Paar, etc. |

| Magnetic Stir Bars | - | - |

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Trifluoroacetic acid is highly corrosive and requires careful handling. Microwave reactors operate under high pressure and temperature; ensure you are fully trained on the specific instrument before use.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reagent Preparation:

-

To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-3,4,5-trifluoroacetophenone (1.0 mmol, 191.1 mg).

-

Add anhydrous acetone (3.0 mL).

-

Carefully add trifluoroacetic acid (TFA) as the catalyst (0.2 mmol, 15 µL). Using an acid catalyst is crucial for promoting both the initial condensation and the final cyclodehydration steps.[11]

-

-

Microwave Irradiation:

-

Seal the vial securely with a cap.

-

Place the vial in the cavity of the microwave reactor.

-

Set the reaction parameters: heat to 140 °C and hold for 15 minutes with active stirring. This elevated temperature, rapidly achieved via microwave heating, significantly accelerates the cyclocondensation.[12][13]

-

-

Work-up and Neutralization:

-

After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before venting and opening.

-

Transfer the reaction mixture to a 50 mL separatory funnel.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Carefully add saturated sodium bicarbonate solution (~15 mL) dropwise until effervescence ceases, neutralizing the TFA catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

-

-

Extraction and Drying:

-

Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine all organic layers.

-

Wash the combined organic phase with brine (20 mL) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization

-

Purification:

-

The resulting crude residue should be purified by column chromatography on silica gel.

-

Expert Insight: Fluoroquinolines can sometimes exhibit strong binding to silica gel due to the basicity of the quinoline nitrogen.[14] To mitigate this, it is recommended to use a solvent system containing a small amount of a polar modifier. A gradient elution starting with Hexane:Ethyl Acetate (9:1) and gradually increasing the polarity to Hexane:Ethyl Acetate (7:3) is a good starting point. Adding 0.1% triethylamine to the eluent can also help prevent peak tailing.

-

Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent in vacuo.

-

-

Characterization:

-

The identity and purity of the final product, 5,6,7-Trifluoro-2-methylquinoline, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS). The expected product will be a solid or oil.

-

Optimization and Expected Results

The provided protocol is a robust starting point. Further optimization can be achieved by systematically varying the reaction parameters.

| Parameter | Range | Rationale & Discussion |

| Temperature | 120 - 160 °C | Higher temperatures generally increase the reaction rate. However, exceeding 160 °C may lead to decomposition. An optimal temperature balances reaction speed with product stability. |

| Time | 5 - 30 minutes | Microwave reactions are rapid.[13] Monitor reaction progress by TLC (if possible with a sampling unit) or run a time-course study to find the minimum time for complete conversion, avoiding byproduct formation. |

| Catalyst | TFA, Acetic Acid, p-TSA | While TFA is effective, other Brønsted acids like p-toluenesulfonic acid (p-TSA) or even glacial acetic acid can be used.[2][7] The choice of catalyst can influence reaction rate and yield. |

| Expected Yield | 65 - 85% | Based on similar microwave-assisted Friedländer syntheses reported in the literature, isolated yields in this range are anticipated after chromatographic purification.[13] |

Conclusion

This application note details an efficient, rapid, and high-yielding protocol for the synthesis of 5,6,7-Trifluoro-2-methylquinoline using microwave-assisted Friedländer annulation. By leveraging the advantages of microwave heating, this method provides a significant improvement over traditional synthetic approaches, enabling researchers to quickly access this valuable fluorinated heterocyclic building block.[3][5] The protocol is designed to be reproducible and adaptable, providing a solid foundation for the synthesis of a diverse library of quinoline derivatives for applications in drug discovery and materials science.

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.